Methyl 5-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
Methyl 5-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate is an organic compound with a unique structure that includes an ethynyl group and a trifluoroethoxy group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-ethynyl-2-hydroxybenzoic acid.
Esterification: The hydroxy group of the benzoic acid is esterified using methanol and an acid catalyst to form Methyl 5-ethynyl-2-hydroxybenzoate.
Trifluoroethoxylation: The hydroxy group is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts.
Types of Reactions:
Oxidation: The ethynyl group can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form the corresponding alkene or alkane derivatives.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alkenes or alkanes.
Substitution: Products may include substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 5-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The ethynyl and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in various studies.
Comparison with Similar Compounds
- Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
- Methyl 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoate
Comparison: Methyl 5-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds. The trifluoroethoxy group also enhances its stability and lipophilicity, making it suitable for various applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 5-ethynyl-2-(2,2,2-trifluoroethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3/c1-3-8-4-5-10(18-7-12(13,14)15)9(6-8)11(16)17-2/h1,4-6H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQIIUYUSPMWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#C)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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